Dihydrosenkyunolide C
CAS No.: 195142-72-4
Cat. No.: VC0157702
Molecular Formula: C12H14O3
Molecular Weight: 206.241
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195142-72-4 |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.241 |
IUPAC Name | 3-butyl-5-hydroxy-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3 |
Standard InChI Key | QWUKGYMMZPJSKL-UHFFFAOYSA-N |
SMILES | CCCCC1C2=C(C=CC(=C2)O)C(=O)O1 |
Appearance | Powder |
Introduction
Chemical Identity and Basic Properties
Dihydrosenkyunolide C, officially registered under CAS number 195142-72-4, is chemically identified as 3-butyl-5-hydroxy-3H-2-benzofuran-1-one. This compound belongs to the benzofuran derivative class, characterized by a specific ring structure with oxygen-containing functional groups. The molecular formula of Dihydrosenkyunolide C is C12H14O3, corresponding to a molecular weight of 206 g/mol . The compound exists as a powder at standard conditions and demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
The basic chemical identifiers of Dihydrosenkyunolide C are summarized in Table 1, providing essential reference information for researchers working with this compound.
Property | Description |
---|---|
Common Name | Dihydrosenkyunolide C |
CAS Registry Number | 195142-72-4 |
Molecular Formula | C12H14O3 |
Molecular Weight | 206 g/mol |
Chemical Name (IUPAC) | 3-butyl-5-hydroxy-3H-2-benzofuran-1-one |
Physical Appearance | Powder |
Storage Conditions | Desiccate at -20°C |
Table 1: Chemical Identity and Basic Properties of Dihydrosenkyunolide C
Structural Characteristics
Molecular Structure
The molecular structure of Dihydrosenkyunolide C features a benzofuran core skeleton with specific substituents. The compound contains a butyl chain at the 3-position and a hydroxyl group at the 5-position of the benzofuran ring. This specific arrangement contributes to its unique chemical properties and potential biological activities. The structural representation can be expressed using the SMILES notation: CCCCC1C2=C(C=CC(=C2)O)C(=O)O1 .
Spectroscopic Properties
Although comprehensive spectroscopic data specific to Dihydrosenkyunolide C is limited in the available literature, the compound's identification and purity assessment typically involve Nuclear Magnetic Resonance (NMR) spectroscopy . NMR analysis provides crucial information about the structural arrangement of atoms within the molecule, confirming its identity and purity.
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